tributyl phosphite chemical properties and hazards
tributyl phosphite chemical properties and hazards
An In-depth Technical Guide to Tributyl Phosphite (B83602): Chemical Properties and Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tributyl phosphite (CAS No. 102-85-2), focusing on its core chemical properties and associated hazards. The information is structured to be a practical resource for professionals in research and development, providing quantitative data, experimental methodologies, and visual representations of key processes and relationships.
Chemical and Physical Properties
Tributyl phosphite is a clear, colorless liquid with a mild odor.[1][2] It is an organophosphorus compound widely used as a stabilizer and antioxidant in polymers, a reagent in organic synthesis, and as a ligand in coordination chemistry.[3][4] It is soluble in most organic solvents but has limited solubility and is not miscible in water.[3][5][6] The compound is noted to be sensitive to moisture and air.[5][7][8]
Table 1: Physical and Chemical Properties of Tributyl Phosphite
| Property | Value | References |
| Molecular Formula | C₁₂H₂₇O₃P | [1][3][4] |
| Molecular Weight | 250.31 g/mol | [1] |
| Appearance | Clear, colorless liquid | [3][4][5] |
| Density | 0.925 g/mL at 25 °C | [5][6] |
| Melting Point | -70 °C to -80 °C | [3][4][6] |
| Boiling Point | 265-267 °C (at atmospheric pressure)125 °C (at 7 mmHg) | [3][4] |
| Flash Point | 98 °C to 121 °C (208.4 °F to 249.8 °F) | [7] |
| Refractive Index | n20/D 1.431 | [6] |
| Water Solubility | Not miscible or difficult to mix | [5][6] |
| Vapor Pressure | 3.2 Pa at 20 °C | [6] |
Hazards and Toxicological Data
Tributyl phosphite is a hazardous compound that requires careful handling. It is corrosive and can cause burns to the skin and eyes, with the potential for serious eye damage.[3][7] It is harmful if it comes into contact with the skin or is inhaled, causing irritation to the respiratory tract.[7][8]
Table 2: Toxicological and Hazard Data for Tributyl Phosphite
| Hazard Type | Data | References |
| Acute Oral Toxicity | LD50 (rat): 3000 mg/kg | [7][8] |
| Acute Dermal Toxicity | LD50 (rabbit): 2000 mg/kg | [7][8] |
| Acute Inhalation Toxicity | LC (rat): > 220 ppm/6hr | [2] |
| Skin Corrosion/Irritation | Causes skin irritation and burns. | [1][7][9] |
| Eye Damage/Irritation | Causes serious eye irritation; can lead to corneal damage or blindness. | [7][9] |
| Respiratory Irritation | Inhalation of vapor or mist may cause severe respiratory tract irritation. | [7][8] |
| Flammability | Combustible at high temperatures. | [7] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritation | [10][11] |
| Environmental Hazard | Potential for chronic aquatic toxicity. | [1] |
Experimental Protocols
Synthesis of Tributyl Phosphite
Tributyl phosphite is typically synthesized via the reaction of a phosphorus trihalide with butanol. The following protocol is a generalized method based on the established synthesis of trialkyl phosphites, which uses a tertiary amine to neutralize the hydrogen halide byproduct.[12][13]
Objective: To synthesize tributyl phosphite from phosphorus trichloride (B1173362) and n-butanol.
Materials:
-
n-Butanol (anhydrous)
-
Phosphorus trichloride (PCl₃, freshly distilled)
-
Tertiary amine (e.g., N,N-diethylaniline or triethylamine)
-
Anhydrous petroleum ether (or other suitable inert solvent)
-
3L three-necked flask
-
Sealed mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Filtration apparatus
-
Distillation apparatus (Vigreux column)
Methodology:
-
Preparation: In a 3L three-necked flask, prepare a solution of 3 moles of anhydrous n-butanol and 3 moles of N,N-diethylaniline in 1 L of dry petroleum ether.
-
Reaction Setup: Equip the flask with a sealed stirrer, a reflux condenser, and a dropping funnel. Cool the flask in a cold-water bath.
-
Addition of PCl₃: Prepare a solution of 1 mole of phosphorus trichloride in 400 mL of dry petroleum ether and place it in the dropping funnel.
-
Reaction: With vigorous stirring, add the phosphorus trichloride solution to the butanol-amine mixture at a rate that maintains a gentle boil. This addition typically takes about 30 minutes.
-
Reflux: After the addition is complete, heat the mixture under gentle reflux for 1 hour, continuing to stir.
-
Isolation: Cool the reaction mixture and filter it to remove the precipitated diethylaniline hydrochloride salt. Wash the salt cake with several portions of dry petroleum ether.
-
Purification: Combine the filtrate and washings. Concentrate the solution by distilling off the petroleum ether. Transfer the residue to a smaller flask and perform a fractional distillation under vacuum. Collect the fraction boiling at the appropriate temperature for tributyl phosphite (e.g., 125 °C at 7 mmHg).[4]
Purification Protocol
If the synthesized tributyl phosphite contains impurities, or for purification of a commercial grade, fractional distillation under reduced pressure is the standard method.[3][5]
Objective: To purify tributyl phosphite by removing volatile impurities and decomposition products.
Methodology:
-
Apparatus: Assemble a fractional distillation apparatus with an efficient column (e.g., Vigreux or packed column).
-
Procedure: Place the crude tributyl phosphite in the distillation flask.
-
Distillation: Apply a vacuum and gently heat the flask. Discard any initial low-boiling forerun.
-
Collection: Collect the main fraction at a constant boiling point and pressure (e.g., 125 °C / 7 mmHg).[4]
-
Storage: Store the purified product under an inert atmosphere (e.g., Nitrogen) and away from moisture, as it is air and moisture sensitive.[5]
Key Chemical Reactions and Mechanisms
Hydrolysis
Tributyl phosphite is stable but undergoes slow hydrolysis in the presence of water. This reaction is significant as it can affect the purity and properties of the material over time, especially if not stored under anhydrous conditions. The hydrolysis proceeds stepwise, cleaving the butoxy groups.
Action as a Polymer Stabilizer
In polymer manufacturing, tributyl phosphite functions as an antioxidant and stabilizer. It protects the polymer by scavenging free radicals (R•) that are formed during processing or environmental exposure, which would otherwise lead to polymer degradation.
Safe Handling and Storage
Given its hazardous nature, strict safety protocols are mandatory when handling tributyl phosphite.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[7]
-
Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves.[7][9]
-
Respiratory Protection: Use in a well-ventilated area. If exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge.[7]
Handling and Storage:
-
Avoid contact with skin and eyes and avoid breathing vapor or mist.[3]
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[9]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][9]
-
Store under an inert atmosphere (e.g., nitrogen) due to air and moisture sensitivity.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.[7][8]
References
- 1. Tributyl phosphite | C12H27O3P | CID 7623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tributyl phosphite - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. TRIBUTYL PHOSPHITE | 102-85-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. bisleyinternational.com [bisleyinternational.com]
- 12. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
